Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
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Overview
Description
The compound is a complex organic molecule that likely contains a diazinane ring (a six-membered ring with two nitrogen atoms), a benzoate ester group, and several fluorine substitutions. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a combination of aromatic (benzene) rings and aliphatic (diazinane) rings, with the additional complexity added by the fluorine substitutions and the ester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could potentially increase its stability and affect its polarity .Scientific Research Applications
Mesomorphic Properties and Fluorine Influence
A series of trifluoro-substituted benzoate derivatives, including structures similar to the query compound, have been synthesized to investigate their mesomorphic properties. The effects of fluorine atoms on the mesomorphic behavior of these compounds have been studied through optical microscopy, DSC, and various spectroscopic measurements. These studies reveal the significant influence of fluorine substituents on liquid crystalline phases, demonstrating the compound's potential application in the development of new liquid crystal materials (Cruz et al., 2001), (Cruz et al., 2001).
Crystal Structure Analysis
Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which share structural similarities with the query compound, provides insights into crystal structures and molecular interactions. This study highlights the compound's potential application in the design of inhibitors with specific molecular orientations for targeted biological activities (Li et al., 2005).
Photoreactivity of Fluorinated Compounds
The synthesis and characterization of novel ortho-fluoroazobenzene compounds, including structures analogous to the compound of interest, have been explored. These studies provide valuable information on the photoreactivity and crystalline behavior of fluorinated compounds, suggesting applications in the development of photoresponsive materials (Sylvester & Benedict, 2021).
Fluorination Effects on Molecular Behavior
Exploration of polyfluoroarenes and related compounds demonstrates the impact of fluorination on molecular behavior. This research can inform the development of new fluorinated materials with enhanced properties for various applications, including pharmaceuticals and advanced materials (Birchall et al., 1971).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O5/c1-31-17(28)12-4-2-10(3-5-12)15-14(16(27)11-6-8-13(21)9-7-11)19(30,20(22,23)24)26-18(29)25-15/h2-9,14-15,30H,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKXBNBEFDEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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